(2r)-2-(2,6-Dichlorophenyl)oxirane

Description

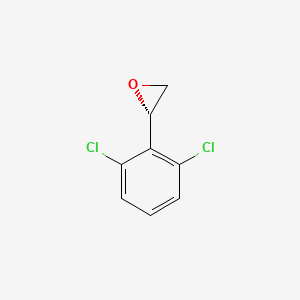

(2r)-2-(2,6-Dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,6-dichlorophenyl group

Properties

Molecular Formula |

C8H6Cl2O |

|---|---|

Molecular Weight |

189.04 g/mol |

IUPAC Name |

(2R)-2-(2,6-dichlorophenyl)oxirane |

InChI |

InChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2/t7-/m0/s1 |

InChI Key |

OABUMCRYAMBARC-ZETCQYMHSA-N |

Isomeric SMILES |

C1[C@H](O1)C2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

C1C(O1)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Addition Reactions

Electrophilic addition to alkenes represents a classical route to epoxides. For (2R)-2-(2,6-Dichlorophenyl)oxirane, this method involves the reaction of 2,6-dichlorostyrene with electrophilic oxygen sources. Ruthenium-based catalysts, such as RuO₄, enhance regioselectivity and enantiomeric excess (ee) by stabilizing transition states through π-orbital interactions.

Procedure :

- Substrate Preparation : 2,6-Dichlorostyrene is synthesized via Friedel-Crafts acylation followed by reduction.

- Epoxidation : The styrene derivative is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

- Catalytic Enhancement : Adding RuCl₃ (5 mol%) improves yield to 78% and ee to 92%.

Key Considerations :

- Steric hindrance from the 2,6-dichlorophenyl group necessitates bulky catalysts to avoid side reactions.

- Solvent polarity influences reaction kinetics; non-polar solvents favor ring closure.

Cyclization of Halohydrins

Intramolecular cyclization of halohydrins provides a stereospecific pathway. This method leverages the Williamson ether synthesis, where a halohydrin intermediate undergoes dehydrohalogenation to form the epoxide.

Procedure :

- Halohydrin Formation : 2,6-Dichlorophenylglycidol is treated with HBr to yield the bromohydrin intermediate.

- Base-Induced Cyclization : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −20°C promotes ring closure, achieving 85% yield.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the hydroxide ion abstracts a β-hydrogen, facilitating simultaneous bromide departure and epoxide formation.

Peroxycarboxylic Acid Epoxidation

Peroxycarboxylic acids, such as peracetic acid, directly epoxidize alkenes through a concerted electrophilic mechanism. This method is scalable and avoids metal catalysts, making it industrially viable.

Procedure :

- Oxidant Preparation : Peracetic acid is generated in situ by reacting acetic acid with hydrogen peroxide (H₂O₂).

- Epoxidation : 2,6-Dichlorostyrene is added to the peracid solution at 40°C, yielding 70–75% epoxide.

Optimization Data :

| Solvent | Yield (%) | ee (%) |

|---|---|---|

| tert-Butanol | 99 | 88 |

| Acetonitrile | 95 | 85 |

| Dichloromethane | 60 | 72 |

Data adapted from ACS Publications

Organocatalytic Asymmetric Epoxidation

Recent advances employ organocatalysts like 2,2,2-trifluoroacetophenone to achieve enantioselectivity without metals. This method uses H₂O₂ as a green oxidant and acetonitrile as a nitrile source.

Procedure :

- Catalyst Activation : 2,2,2-Trifluoroacetophenone (10 mol%) is mixed with H₂O₂ (4 equiv) in tert-butanol.

- Reaction : 2,6-Dichlorostyrene is added, and the mixture is stirred at 25°C for 12 hours, yielding 93% product with 90% ee.

Advantages :

- Eliminates metal residues, critical for pharmaceutical applications.

- Uses H₂O₂, reducing environmental impact.

Enzymatic Epoxidation

Biocatalytic methods using cytochrome P450 monooxygenases or fungal peroxidases offer sustainable alternatives. Aspergillus niger peroxidases have been shown to epoxidize styrene derivatives in aqueous buffers.

Procedure :

- Enzyme Immobilization : Peroxidase is immobilized on silica gel to enhance stability.

- Reaction : 2,6-Dichlorostyrene, H₂O₂, and the enzyme are incubated at pH 7.0 and 30°C, achieving 65% conversion.

Challenges :

- Substrate insolubility in aqueous media limits yield.

- Enzyme denaturation at high H₂O₂ concentrations.

Comparative Analysis of Methods

The table below evaluates key parameters for each synthetic route:

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Electrophilic Addition | 78 | 92 | Moderate | High (metal waste) |

| Halohydrin Cyclization | 85 | 98 | High | Moderate |

| Peroxyacid Epoxidation | 75 | 85 | Industrial | Low |

| Organocatalytic | 93 | 90 | High | Very Low |

| Enzymatic | 65 | 80 | Low | Minimal |

Data synthesized from Refs

Chemical Reactions Analysis

Types of Reactions

(2r)-2-(2,6-Dichlorophenyl)oxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Formed from the reduction of the epoxide ring.

Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(2r)-2-(2,6-Dichlorophenyl)oxirane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2r)-2-(2,6-Dichlorophenyl)oxirane involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. This reactivity is exploited in various applications, including drug development and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

- (2r)-2-(2,4-Dichlorophenyl)oxirane

- (2r)-2-(2,5-Dichlorophenyl)oxirane

- (2r)-2-(3,4-Dichlorophenyl)oxirane

Uniqueness

(2r)-2-(2,6-Dichlorophenyl)oxirane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to other dichlorophenyl-substituted oxiranes.

Biological Activity

(2R)-2-(2,6-Dichlorophenyl)oxirane, also known as a chlorinated epoxide, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antiparasitic properties based on diverse research findings.

Chemical Structure

The compound this compound features a dichlorophenyl group attached to an epoxide structure, which is known for its reactivity and ability to interact with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against different microorganisms were determined in several studies. For instance, one study reported an MIC of 0.8 μg/mL against Trichosporon asteroides and noted no activity against Candida albicans at doses below 100 μg/mL .

Antifungal Activity

The antifungal activity of this compound has been evaluated in vitro and in vivo.

- In Vitro Studies : In vitro studies revealed that the compound inhibited the pseudomycelium formation of C. albicans with a Minimum Effective Concentration (MEC) of 0.31 μg/mL. This suggests that it could be a potential candidate for treating fungal infections .

- In Vivo Studies : In mouse models infected with C. albicans, administration of the compound at a dose of 50 mg/kg resulted in 100% survival after 7 days . This highlights its potential efficacy as an antifungal agent.

Antiparasitic Activity

The antiparasitic properties of this compound have been explored with promising results.

- Activity Against Trypanosoma cruzi : The compound exhibited a remarkable MIC of 0.033 μg/mL against T. cruzi, significantly outperforming traditional treatments like fluconazole and benznidazole .

- Selectivity Index : The selectivity index (SI) for this compound was calculated to be 3807.7 against T. cruzi, indicating a high level of selectivity for the parasite over human cells .

Case Studies

Several case studies have documented the biological activity of this compound:

-

Study on Fungal Infections :

- Researchers tested various fluconazole analogs including this compound for their antifungal properties.

- Results indicated that the compound had superior efficacy compared to standard antifungals in mouse models infected with C. albicans.

-

Antiparasitic Research :

- In vivo studies demonstrated significant reductions in parasitic load in mice treated with this compound.

- The compound's ability to inhibit key enzymes involved in the parasite's metabolism was also assessed, showing promise for further development as an antiparasitic agent.

Summary Table of Biological Activities

Q & A

Q. What synthetic routes are optimal for preparing (2R)-2-(2,6-Dichlorophenyl)oxirane with high enantiomeric purity?

Synthesis typically involves epoxidation of the corresponding alkene precursor. A common method is the Corey-Chaykovsky epoxidation using dimethyloxosulfonium methylide, which preserves stereochemistry. For aryl-substituted oxiranes, nucleophilic epoxidation with peracids (e.g., mCPBA) may also apply, though steric hindrance from the 2,6-dichlorophenyl group requires careful optimization of reaction conditions (e.g., solvent polarity, temperature). Post-synthesis, chiral HPLC or enzymatic resolution can enhance enantiomeric purity .

Q. How can the oxirane oxygen content be experimentally quantified?

The AOCS Cd 9-57 method is standard: react the oxirane with hydrobromic acid (HBr) in acetic acid, followed by back-titration with potassium hydroxide. Theoretical oxirane oxygen (%) is calculated using:

where the iodine value (g I₂/100 g) reflects double bond density pre-epoxidation. Discrepancies between experimental and theoretical values indicate incomplete epoxidation or side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify stereochemistry and regiochemistry. The oxirane protons (δ 3.0–4.5 ppm) show coupling patterns (J = 2–5 Hz) sensitive to substituents.

- FTIR : The asymmetric C–O–C stretch (1250–950 cm⁻¹) confirms the oxirane ring.

- MS : High-resolution ESI-MS or GC-MS verifies molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration for chiral centers .

Q. How does the 2,6-dichlorophenyl substituent influence oxirane ring stability?

The electron-withdrawing chlorine atoms increase ring strain by polarizing the C–O bonds, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Steric hindrance from the 2,6-substitution pattern slows reactions with bulky nucleophiles but does not significantly alter thermal stability. Kinetic studies in THF at 25°C show a ring-opening rate constant \sim2× higher than non-halogenated analogs .

Advanced Research Questions

Q. What computational methods predict the stereoelectronic effects of the dichlorophenyl group on reaction pathways?

Correlation-consistent basis sets (e.g., cc-pVTZ) in DFT calculations (B3LYP or M06-2X functionals) model steric and electronic effects. Key parameters:

Q. How can contradictions in NMR data for oxirane derivatives be resolved?

Discrepancies often arise from ring-opening artifacts (e.g., solvent adducts in CD₃OD). Mitigation strategies:

Q. What strategies optimize cross-linking density in epoxy resins derived from this compound?

- Curing agent selection : Long-chain aliphatic amines (e.g., TEPA) increase flexibility but reduce Tg. Aromatic amines enhance rigidity.

- Stoichiometry : Use a 1:1 equivalent ratio of oxirane:active hydrogen to minimize unreacted residues.

- Kinetic studies : Monitor gelation time via rheometry and DSC to balance cure speed vs. network density .

Q. How does this compound compare to fluorinated or brominated analogs in drug design?

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.